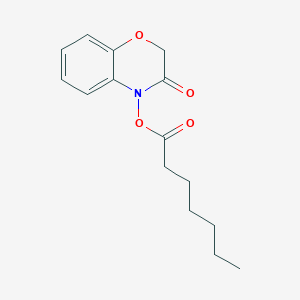![molecular formula C12H19NO4S B12627806 3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid CAS No. 918824-87-0](/img/structure/B12627806.png)
3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid is an organic compound that features a sulfonic acid group, an amino group, and a methoxy-substituted aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxy-2-methylbenzyl chloride with ammonia to form 4-methoxy-2-methylbenzylamine.
Sulfonation: The intermediate is then reacted with propane-1-sulfonyl chloride under basic conditions to introduce the sulfonic acid group, yielding the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-{[(4-Hydroxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid.
Reduction: Formation of 3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-2-methylphenylboronic acid: Shares the methoxy and methyl substituents but lacks the sulfonic acid and amino groups.
3-Methoxy-4-methylbenzoic acid: Similar aromatic structure but with a carboxylic acid group instead of a sulfonic acid group.
Uniqueness
3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonic acid and amino groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
918824-87-0 |
|---|---|
Fórmula molecular |
C12H19NO4S |
Peso molecular |
273.35 g/mol |
Nombre IUPAC |
3-[(4-methoxy-2-methylphenyl)methylamino]propane-1-sulfonic acid |
InChI |
InChI=1S/C12H19NO4S/c1-10-8-12(17-2)5-4-11(10)9-13-6-3-7-18(14,15)16/h4-5,8,13H,3,6-7,9H2,1-2H3,(H,14,15,16) |
Clave InChI |
SFMYWBYQUVFMMG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC)CNCCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


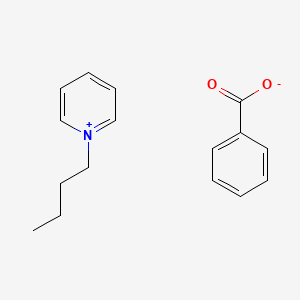
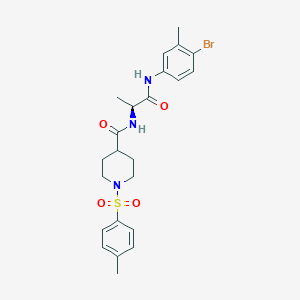
![2-[(2-Bromoethenyl)oxy]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B12627737.png)
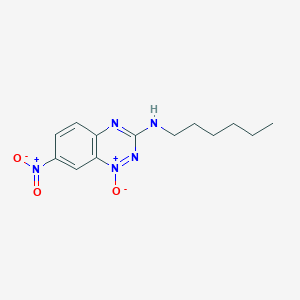
![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-3-methoxybenzene](/img/structure/B12627741.png)

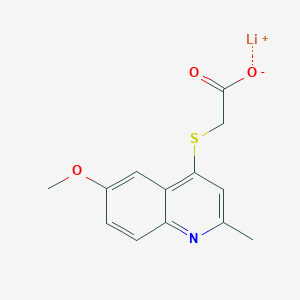
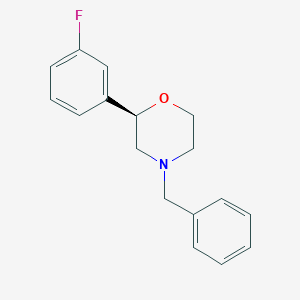
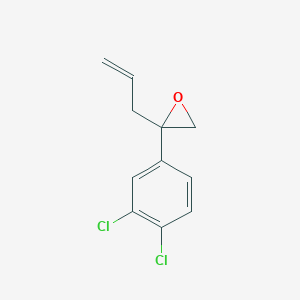
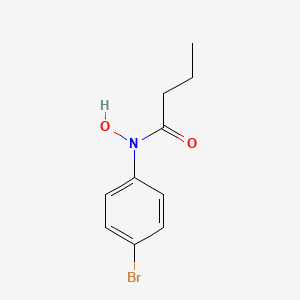
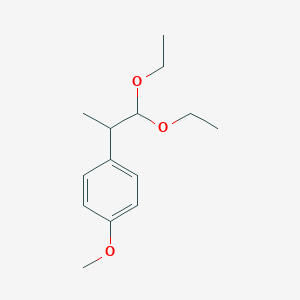
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B12627769.png)
![N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide](/img/structure/B12627794.png)
